Wdr5-IN-5 was developed through structure-guided design and fragment-based drug discovery approaches. Its classification falls under small molecule inhibitors, specifically targeting the WIN site of WDR5. This site is critical for the protein's interaction with other proteins involved in transcriptional regulation and chromatin dynamics.
The synthesis of Wdr5-IN-5 involves multiple steps, typically starting with readily available chemical precursors. The synthesis pathway includes:
The synthetic route is optimized to improve yield and purity while minimizing side reactions .
Wdr5-IN-5 possesses a complex molecular structure characterized by multiple functional groups that facilitate its interaction with the WDR5 protein. The structural features include:
The molecular formula and specific structural data are crucial for understanding its pharmacokinetic properties and potential modifications for improved efficacy .
Wdr5-IN-5 undergoes several chemical reactions that are vital for its activity:
Understanding these reactions is essential for optimizing the compound's design for therapeutic applications .
The mechanism of action of Wdr5-IN-5 primarily involves:
Quantitative data from binding assays indicate that Wdr5-IN-5 exhibits low nanomolar affinity for WDR5, underscoring its potential as a therapeutic agent .
Wdr5-IN-5 exhibits several notable physical and chemical properties:
These properties are critical for assessing the compound's viability as a drug candidate .
Wdr5-IN-5 has several important applications in scientific research:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3